N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
Properties
IUPAC Name |
N-cyclooctyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-2-4-6-11(7-5-3-1)15-12-8-9-13-16-14-10-18(13)17-12/h8-11H,1-7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITOIUOAIADTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a dicarbonyl compound to form the triazole ring, followed by further cyclization to form the pyridazine ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to achieve the desired product .
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and other advanced techniques to improve yield and reduce production costs .
Chemical Reactions Analysis
N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups on the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can disrupt various biological pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs of N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine include:
Structure-Activity Relationship (SAR) Insights
- N-Substituent Effects :
- Cyclooctyl vs. Cyclohexyl/Cyclopropyl : The larger cyclooctyl group may enhance target binding through hydrophobic interactions but reduce aqueous solubility compared to smaller cycloalkyl groups .
- Linear Alkyl Chains (e.g., Butyl) : Lower steric hindrance but reduced binding affinity compared to cyclic amines .
- C3-Substituents :
- Hybrid Scaffolds : Derivatives with indole or piperazine moieties () demonstrate dual functionality, targeting both bromodomains and kinase hinge regions .
Biological Activity
N-cyclooctyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The compound features a triazole ring fused with a pyridazine moiety, which contributes to its unique biological properties. Its molecular formula is with a molecular weight of approximately 245 g/mol. The structural complexity allows for diverse interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The mechanisms of action are believed to involve interactions with specific enzymes or receptors that modulate critical biological pathways.
Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses notable antibacterial and antifungal activities. For instance:
- It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
- The compound also exhibits antifungal activity against Candida albicans, making it a candidate for further investigation in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. Specific molecular targets have not been fully elucidated but are under investigation.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It might interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds within the triazole and pyridazine families:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(3-(cyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-N-(4-fluorobenzyl)benzamide | Structure | Contains a cyclopropyl group; studied for anti-inflammatory properties. |
| 3-(2-chloro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-N-cyclopropyl benzamide | Structure | Features a chloro substituent; potential anticancer activity. |
| 5-fluoro-N-(3-(2-hydroxypropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-benzamide | Structure | Fluorinated derivative; investigated for neuroprotective effects. |
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Antibacterial Efficacy : A study demonstrated that the compound exhibited superior antibacterial activity compared to standard antibiotics like Imipenem and Nalidixic acid .
- Antifungal Activity : In another investigation focused on antifungal properties, the compound outperformed traditional antifungal agents against C. albicans .
- Cancer Cell Studies : Preliminary results indicated that treatment with this compound led to reduced viability in several cancer cell lines through apoptosis induction mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
